molecular formula C24H24N2O6 B2585219 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide CAS No. 946334-00-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide

Cat. No.: B2585219
CAS No.: 946334-00-5
M. Wt: 436.464
InChI Key: OHZVUDGESOHMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide (hereafter referred to as Compound X) is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a 1,4-dihydropyridine ring via an acetamide bridge. Its unique substituents—a hydroxymethyl group at position 2 and a 4-methylphenyl methoxy group at position 5—distinguish it from related analogs.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-16-2-4-17(5-3-16)15-32-23-12-26(19(14-27)11-20(23)28)13-24(29)25-18-6-7-21-22(10-18)31-9-8-30-21/h2-7,10-12,27H,8-9,13-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZVUDGESOHMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Pyridine Ring: The pyridine ring can be synthesized via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Coupling Reactions: The benzodioxin and pyridine intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridine ring, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Therapeutic Applications

  • Anti-inflammatory Properties
    • Studies have shown that this compound exhibits anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. In preclinical models, it demonstrated efficacy in reducing edema in carrageenan-induced rat paw edema assays, indicating its potential use in treating inflammatory conditions .
  • Anticancer Activity
    • The compound has been investigated for its anticancer properties. Research indicates that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that it could serve as a lead compound for developing new anticancer therapies .
  • Neuroprotective Effects
    • Preliminary studies indicate that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress is being explored as a potential therapeutic avenue .

Synthesis and Derivatives

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide typically involves multi-step reactions starting from simpler precursors. It serves as a key intermediate in synthesizing various derivatives that enhance its biological activity.

Key Synthetic Pathways

StepReaction TypeDescription
1CondensationReaction of 2,3-dihydro-1,4-benzodioxin with appropriate amines to form the core structure.
2AlkylationIntroduction of hydroxymethyl and methoxy groups to enhance solubility and bioactivity.
3CyclizationFormation of the dihydropyridine ring through cyclization reactions to complete the molecular architecture.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

  • A study published in PubMed Central highlighted its enzyme inhibitory effects that contribute to its antimicrobial properties . This aspect is critical for developing treatments against resistant bacterial strains.
  • Another investigation focused on the compound's antioxidant capabilities, revealing its potential to mitigate oxidative stress-related damage in cellular models .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and pyridine rings may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Heterocyclic Systems

Compound X shares the 2,3-dihydro-1,4-benzodioxin moiety with several analogs, a subunit known for anti-inflammatory activity (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid in , which matches ibuprofen's potency). However, its 1,4-dihydropyridine core diverges from other heterocycles in analogs:

  • Thieno[3,2-d]pyrimidine (): Sulfur-containing heterocycle with reported antimicrobial activity.
  • Isoquinoline (): Larger aromatic system, likely influencing blood-brain barrier penetration.
Table 1: Key Structural Differences in Heterocyclic Cores
Compound Core Structure Notable Substituents Potential Targets
Compound X 1,4-Dihydropyridine 2-(Hydroxymethyl), 5-(4-methylphenyl methoxy) Calcium channels, inflammation
(941876-82-0) Pyrazolo[1,5-a]pyrazine 3,4-Dimethoxyphenyl Enzymatic pathways
Thieno[3,2-d]pyrimidine 2-Methoxyphenyl, sulfanyl group Antimicrobial targets
2,3-Dihydro-1,4-benzodioxin Acetic acid side chain COX enzymes (anti-inflammatory)

Pharmacological Activity Profiles

Anti-Inflammatory Potential
  • The benzodioxin subunit in Compound X is shared with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (), which inhibits carrageenan-induced edema comparably to ibuprofen. The hydroxymethyl group in Compound X may enhance solubility or binding affinity to COX-1/2 .
Antimicrobial Activity
  • N-(3,5-Dimethylphenyl)acetamide derivatives () with sulfonamide linkages exhibit potent antimicrobial activity (e.g., compound 7l, MIC: 4–8 µg/mL against S. aureus). Compound X’s 4-methylphenyl methoxy group could similarly disrupt microbial membranes or enzyme function .
Calcium Channel Modulation
  • 1,4-Dihydropyridines () are well-known calcium channel blockers (e.g., nifedipine).
Table 2: Spectral Characterization Comparisons
Compound IR (cm⁻¹) ¹H NMR Key Shifts (ppm) Mass (m/z)
Compound X (hypothetical) ~3300 (N-H), ~1700 (C=O) δ 2.3 (CH₃), δ 4.1 (OCH₂), δ 6.8 (Ar-H) Calculated: ~465
(6a-o) 1650–1700 (C=O) δ 1.2–2.5 (CH₃), δ 5.1 (NH) 350–450
(7a-l) 1250 (S=O), 1680 (C=O) δ 7.3–7.8 (Ar-H), δ 4.3 (OCH₂) 450–550

Key Advantages and Limitations

  • Advantages :
    • The hydroxymethyl group may improve water solubility compared to purely lipophilic analogs (e.g., ’s sulfonamides).
    • 4-Methylphenyl methoxy could enhance metabolic stability over smaller alkoxy groups.
  • Limitations: Complexity may hinder large-scale synthesis (e.g., multiple protection/deprotection steps). No direct evidence of in vivo efficacy or toxicity for Compound X.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews the biological activities associated with this compound based on recent research findings.

Chemical Structure and Properties

The compound features a benzodioxin moiety combined with a dihydropyridine structure, which is known for its diverse biological activities. The specific molecular formula is C19H22N2O5C_{19}H_{22}N_{2}O_{5}, and it has been characterized through various spectroscopic methods.

Synthesis Overview

The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The general procedure includes:

  • Formation of the Benzodioxin Derivative : Reaction of 2,3-dihydrobenzo[1,4]-dioxin with appropriate acylating agents.
  • Dihydropyridine Formation : Subsequent reactions to introduce the dihydropyridine framework.
  • Final Acetamide Formation : The final step involves acetamide formation through coupling reactions.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition potential of this compound:

  • Acetylcholinesterase (AChE) Inhibition : The compound exhibits moderate inhibitory activity against AChE, which is crucial for managing conditions like Alzheimer's disease. The IC50 value reported is approximately 157.31 µM .
  • α-Glucosidase Inhibition : This compound has also been screened for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for Type 2 diabetes management. It showed promising results in lowering glucose levels post-meal .

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory properties:

  • COX Inhibition : It was assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The compound showed a marked reduction in IL-1β levels and exhibited greater efficacy than standard anti-inflammatory drugs like diclofenac .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the pharmacological effects of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced edema and inflammation markers within hours of administration.
  • In Vitro Studies : Cell line assays indicated that the compound could induce apoptosis in cancer cell lines, suggesting potential anticancer properties.

Data Summary Table

Activity TypeAssay MethodResultReference
AChE InhibitionEnzyme AssayIC50 = 157.31 µM
α-Glucosidase InhibitionEnzyme AssaySignificant inhibition
COX InhibitionELISAReduced IL-1β levels
Anti-inflammatoryEdema ModelReduced edema

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.